5-Methylidene-2-methylsulfanylpyrimidin-4-one
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Overview
Description
5-Methylidene-2-methylsulfanylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and chemical importance. This compound is characterized by the presence of a methylidene group at the 5-position and a methylsulfanyl group at the 2-position of the pyrimidine ring, along with a ketone functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-methylsulfanylpyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 6-methyl-2-methylsulfanylpyrimidin-4-ylhydrazine with ethyl acetoacetate. This reaction typically requires the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity starting materials, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methylidene-2-methylsulfanylpyrimidin-4-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl group at the 2-position can be substituted by nucleophiles such as morpholine or hydrazine.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and hydrazine, and the reactions are typically carried out in solvents such as ethanol or methanol under reflux conditions.
Cyclization: Cyclization reactions may require the use of bases such as sodium ethoxide and are often conducted under reflux conditions.
Major Products Formed
Scientific Research Applications
5-Methylidene-2-methylsulfanylpyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methylidene-2-methylsulfanylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones: These compounds share a similar structure but have different substituents at the 6-position.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a fused pyrimidine ring system and exhibit similar biological activities.
Uniqueness
5-Methylidene-2-methylsulfanylpyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H6N2OS |
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Molecular Weight |
154.19 g/mol |
IUPAC Name |
5-methylidene-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C6H6N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1H2,2H3 |
InChI Key |
YHPZPPAADMBJAI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C(=C)C=N1 |
Origin of Product |
United States |
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